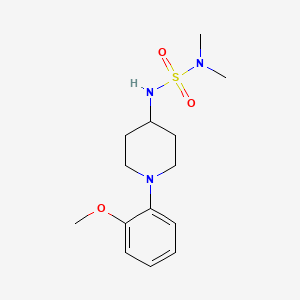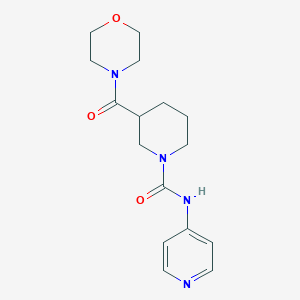
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide, also known as MX-69, is a chemical compound that has been extensively studied for its potential applications in scientific research. MX-69 is a selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. Inhibition of this interaction can lead to stabilization and activation of p53, which is a key regulator of cell cycle arrest and apoptosis. MX-69 has been shown to have potential as a tool compound for studying the role of p53 in cancer and other diseases.
Mécanisme D'action
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide works by inhibiting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. By inhibiting the MDM2-p53 interaction, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can lead to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been shown to have potent biochemical and physiological effects in both cancer and non-cancerous cells. In cancer cells, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In non-cancerous cells, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been shown to have potential therapeutic effects in diseases such as heart disease and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the MDM2-p53 interaction, making it a useful tool for studying the role of p53 in cancer and other diseases. However, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has some limitations as well. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. Additionally, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.
Orientations Futures
There are several potential future directions for research on 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of interest is the exploration of the potential therapeutic applications of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide in non-cancerous diseases such as heart disease and neurodegenerative disorders. Finally, further research is needed to fully understand the long-term effects and potential toxicity of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide.
Méthodes De Synthèse
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromo-6-morpholin-4-ylpyridine with morpholine-2,4-dicarboxylic acid followed by purification and isolation of the desired product. The synthesis of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been described in detail in several scientific publications.
Applications De Recherche Scientifique
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been used extensively in scientific research to study the role of p53 in cancer and other diseases. It has been shown to be a potent and selective inhibitor of the MDM2-p53 interaction, leading to activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has also been used to study the role of p53 in non-cancerous diseases such as heart disease and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c16-14(21)12-10-20(5-8-24-12)15(22)18-11-1-2-13(17-9-11)19-3-6-23-7-4-19/h1-2,9,12H,3-8,10H2,(H2,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUNIPVYQCCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)
![3-[1-(2-Methoxyphenyl)piperidin-4-yl]-1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]urea](/img/structure/B7542576.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)

![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)

![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)